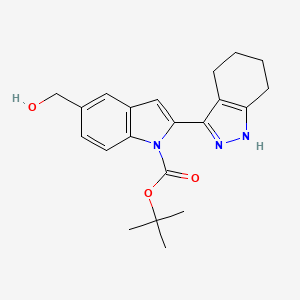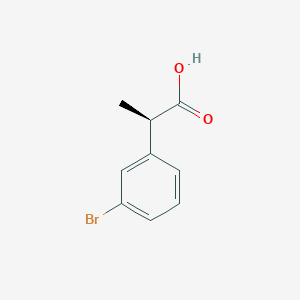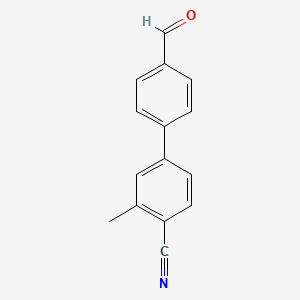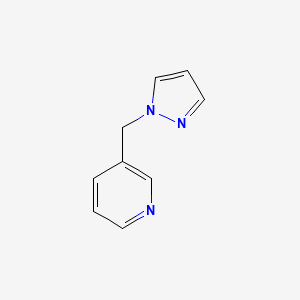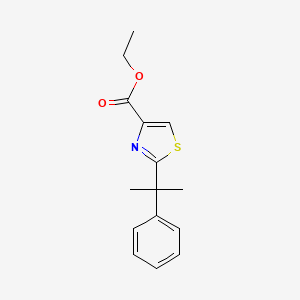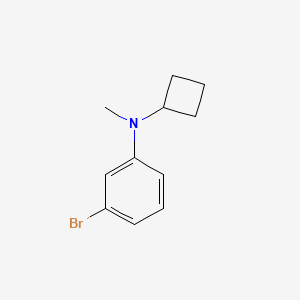
alpha-(3-Chlorophenyl)-1-methyl-2-pyrrolidineethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-(3-Chlorophenyl)-1-methyl-2-pyrrolidineethanol is a chemical compound with a complex structure that includes a chlorophenyl group, a pyrrolidine ring, and an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(3-Chlorophenyl)-1-methyl-2-pyrrolidineethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3-chlorobenzaldehyde with methylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with 2-pyrrolidone under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
化学反应分析
Types of Reactions
Alpha-(3-Chlorophenyl)-1-methyl-2-pyrrolidineethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce various alcohols or amines.
科学研究应用
Alpha-(3-Chlorophenyl)-1-methyl-2-pyrrolidineethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of alpha-(3-Chlorophenyl)-1-methyl-2-pyrrolidineethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved.
相似化合物的比较
Alpha-(3-Chlorophenyl)-1-methyl-2-pyrrolidineethanol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as bupropion and other phenylpiperazines share structural similarities.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it an important subject of study for chemists, biologists, and medical researchers alike. Further exploration of its properties and applications will continue to uncover new possibilities and advancements in science and industry.
属性
CAS 编号 |
71157-72-7 |
|---|---|
分子式 |
C13H18ClNO |
分子量 |
239.74 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-2-(1-methylpyrrolidin-2-yl)ethanol |
InChI |
InChI=1S/C13H18ClNO/c1-15-7-3-6-12(15)9-13(16)10-4-2-5-11(14)8-10/h2,4-5,8,12-13,16H,3,6-7,9H2,1H3 |
InChI 键 |
FHVGAPRZWDAMCO-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC1CC(C2=CC(=CC=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(3,4-Dichlorophenyl)sulfonylpyrrolidin-2-yl]methanamine](/img/structure/B13885376.png)
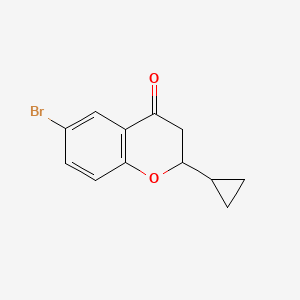
![phenyl N-[4-(3-methoxyphenyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B13885387.png)
